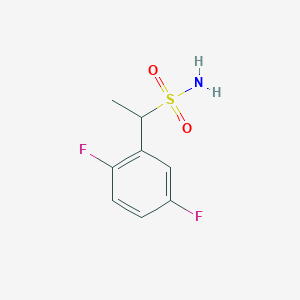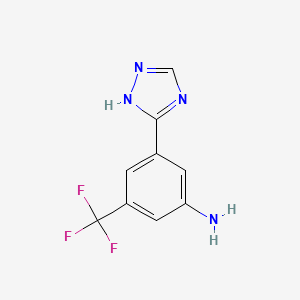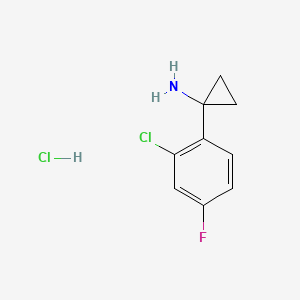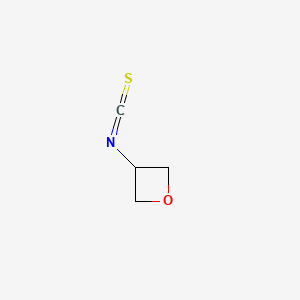
1,1,3,3-Tetrafluoropropan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,3-Tetrafluoropropan-2-amine is an organic compound characterized by the presence of four fluorine atoms attached to a three-carbon chain with an amine group at the second carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-tetrafluoropropan-2-amine typically involves the fluorination of appropriate precursors. One common method is the reaction of 1,3-dichloropropane with hydrogen fluoride in the presence of a catalyst to produce 1,1,3,3-tetrafluoropropane, which is then aminated using ammonia or an amine source under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of the reagents involved.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,3,3-Tetrafluoropropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated ketones or carboxylic acids.
Reduction: Reduction reactions can yield fluorinated alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Fluorinated ketones or carboxylic acids.
Reduction: Fluorinated alcohols or hydrocarbons.
Substitution: Various substituted fluorinated compounds.
Applications De Recherche Scientifique
1,1,3,3-Tetrafluoropropan-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential effects on biological systems and as a probe in biochemical studies.
Medicine: Explored for its potential use in drug development due to its unique fluorinated structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1,3,3-tetrafluoropropan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms in the compound can influence its binding affinity and specificity, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,3-Tetrafluoropropan-2-amine: A closely related compound with similar fluorination but different positional isomerism.
1,1,2,2-Tetrafluoropropan-2-amine: Another isomer with fluorine atoms in different positions.
1,1,3,3-Tetrafluoropropane: Lacks the amine group but shares the fluorinated carbon backbone.
Uniqueness
1,1,3,3-Tetrafluoropropan-2-amine is unique due to its specific arrangement of fluorine atoms and the presence of an amine group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C3H5F4N |
|---|---|
Poids moléculaire |
131.07 g/mol |
Nom IUPAC |
1,1,3,3-tetrafluoropropan-2-amine |
InChI |
InChI=1S/C3H5F4N/c4-2(5)1(8)3(6)7/h1-3H,8H2 |
Clé InChI |
HZTOHTBRTKMNLG-UHFFFAOYSA-N |
SMILES canonique |
C(C(F)F)(C(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-1-oxaspiro[2.5]octane](/img/structure/B13529293.png)







![1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-methyl-1h-pyrazol-3-amine](/img/structure/B13529340.png)


![3-(Benzo[d]thiazol-2-yl)-1,1,1-trifluoropropan-2-amine](/img/structure/B13529351.png)
![tert-butyl N-[5-(azidomethyl)-2-{[(tert-butoxy)carbonyl]amino}phenyl]carbamate](/img/structure/B13529358.png)

